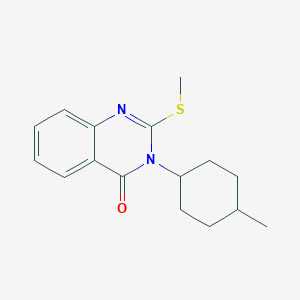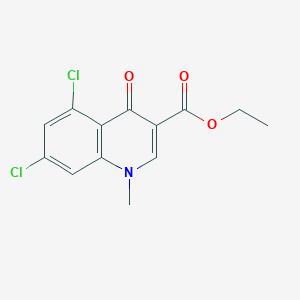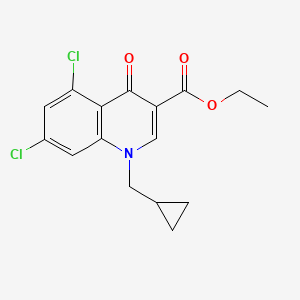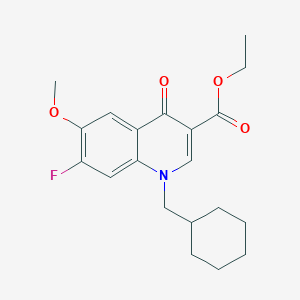
3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, also known as MCH-MS-DHQ, is an organic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. MCH-MS-DHQ is a member of the quinazolinone family, which is a group of heterocyclic compounds that typically contain a nitrogen-containing ring. The compound has been studied for its ability to interact with various enzymes, receptors, and other proteins, and has also been investigated for its anti-cancer properties.
Applications De Recherche Scientifique
3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been studied for its potential applications in medicinal chemistry and pharmacology. The compound has been investigated for its ability to interact with various enzymes, receptors, and other proteins. Studies have shown that 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has the ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. The compound has also been studied for its anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells in vitro.
Mécanisme D'action
The exact mechanism of action of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is still not fully understood. However, studies have suggested that the compound has the ability to interact with various enzymes, receptors, and other proteins. For example, 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, the compound has been found to inhibit the growth of certain cancer cells in vitro, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one are still being studied. However, studies have shown that the compound has the ability to interact with various enzymes, receptors, and other proteins. For example, 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, the compound has been found to inhibit the growth of certain cancer cells in vitro, suggesting that it may have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in lab experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, the compound has been studied for its potential applications in medicinal chemistry and pharmacology, making it a useful tool for researchers. However, there are some limitations to the use of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in experiments. For example, the exact mechanism of action of the compound is still not fully understood, so its effects may not be completely predictable. In addition, the compound has not been extensively studied, so its safety and efficacy in humans is still unknown.
Orientations Futures
There are several potential future directions for the study of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. One direction is to further investigate the compound’s mechanism of action and its potential applications in medicinal chemistry and pharmacology. Additionally, further research could be done to explore the compound’s safety and efficacy in humans. Finally, studies could be done to explore the potential of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one as an anti-cancer agent.
Méthodes De Synthèse
The synthesis of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been achieved through a few different methods. The most common method is a multi-step synthesis involving the reaction of 4-methylcyclohexanone with methyl sulfide and subsequent treatment with hydrazine hydrate. This reaction yields a hydrazone intermediate, which is then treated with a base such as potassium carbonate to form the desired product. Another method involves the reaction of 4-methylcyclohexanone with methyl sulfide and hydrazine hydrate, followed by a catalytic hydrogenation. This method yields a higher yield of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one than the multi-step synthesis.
Propriétés
IUPAC Name |
3-(4-methylcyclohexyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17-16(18)20-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCDQHKWXBPFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-5-fluoro-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6450443.png)
![2-(3-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450456.png)

![2-(2-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450458.png)
![3-{2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6450463.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)

![2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450480.png)
![2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450490.png)

![9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6450509.png)

![2-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450519.png)
